Ethyl 4-(4-cyanophenoxy)butanoate
Overview
Description
Ethyl 4-(4-cyanophenoxy)butanoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insect Pest Control : Ethyl 4-(4-cyanophenoxy)butanoate has been explored as a potential insect pest control agent. A study found that ester derivatives of biologically active alcohols, which could include compounds like this compound, show promise in insect pest control (Wimmer et al., 2007).
Pharmaceutical Synthesis : It has been used in the synthesis of chiral butanoate esters, including (S)-ethyl-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs (Jung et al., 2010).
Organic Chemistry : Its derivatives have been used in various organic synthesis processes. For instance, ethyl 2-methyl-2,3-butadienoate, a related compound, has been employed in phosphine-catalyzed annulation reactions (Zhu et al., 2003).
Material Science : In the field of materials science, polymers such as Poly(3,4-ethylenedioxythiophene) have been developed to immobilize metal particle catalysts and reagents for catalytic reactions, where derivatives of this compound may find application (Sivakumar & Phani, 2011).
Biochemistry and Enzymology : The compound has been studied in the context of enzymatic reactions and biotransformations. For example, the enantioselective hydrolysis of certain butanoates, potentially including this compound, has been catalyzed by specific lipases (Knezović et al., 1993).
Properties
IUPAC Name |
ethyl 4-(4-cyanophenoxy)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAGCIKXGLLXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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